molecular formula C22H16Cl2N2O B2990346 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline CAS No. 400078-69-5

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline

Cat. No.: B2990346
CAS No.: 400078-69-5
M. Wt: 395.28
InChI Key: UULSGYRVCNZYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a quinazoline derivative characterized by a benzyl group at position 2 and a (2,6-dichlorophenyl)methoxy substituent at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline core, particularly at positions 2 and 4, significantly influence electronic, steric, and pharmacological properties.

Properties

IUPAC Name

2-benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)17(18)14-27-22-16-9-4-5-12-20(16)25-21(26-22)13-15-7-2-1-3-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSGYRVCNZYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 plays a critical role in modulating the compound’s reactivity and biological interactions. Key analogs include:

Compound Name Position 4 Substituent Electronic Effects Steric Effects
2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline (2,6-dichlorophenyl)methoxy (2-6DCZ) Strong electron-withdrawing (Cl at ortho) High steric hindrance (ortho-Cl groups)
4-[(2-Chlorophenyl)methoxy]quinazoline derivatives (2-chlorophenyl)methoxy (2CZ) Moderate electron-withdrawing Moderate (single Cl at ortho)
4-[(4-Chlorophenyl)methoxy]quinazoline derivatives (4-chlorophenyl)methoxy (4CZ) Moderate electron-withdrawing Low (Cl at para position)
4-[(2,4-Dichlorophenyl)methoxy]quinazoline derivatives (2,4-dichlorophenyl)methoxy (2-4DCZ) Strong electron-withdrawing Moderate (Cl at ortho and para)

Key Observations :

  • The 2-6DCZ group in the target compound provides greater steric hindrance compared to 2CZ or 4CZ due to two ortho-chlorine atoms, which may reduce binding flexibility but enhance selectivity in biological targets .

Substituent Variations at Position 2

The benzyl group at position 2 distinguishes the target compound from derivatives with alternative substituents:

Compound Name Position 2 Substituent Functional Impact
This compound Benzyl High lipophilicity, enhanced membrane permeability
Derivatives with 2-(diethylamino)ethyl (De) 2-(diethylamino)ethyl Introduces basicity, improves solubility in aqueous media

Key Observations :

  • The benzyl group increases hydrophobicity, which may favor penetration through lipid bilayers but reduce aqueous solubility.

Biological Activity

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C19H16Cl2N2O\text{C}_{19}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

This compound features a benzyl group and a dichlorophenyl moiety, contributing to its biological activity.

1. Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, compounds similar to this compound have shown significant inhibitory effects on EGFR with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTargetIC50 (µM)Reference
This compoundEGFRTBD
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF70.096
6-Alkoxy-4-substituted-aminoquinazolinesVarious CancersNanomolar range

2. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of quinazolines have been documented in various studies. For example, compounds similar to this compound exhibited significant inhibition in animal models of inflammation. The compound's ability to reduce paw edema in rats was comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundModelInhibition (%)Reference
This compoundRat Paw EdemaTBD
Benzoxazinone Derivative (3d)Rat Paw Edema62.61%

3. Antimicrobial Activity

Quinazoline derivatives have also shown antimicrobial properties against various pathogens. The specific mechanisms often involve the inhibition of bacterial growth or interference with microbial metabolic pathways .

Table 3: Antimicrobial Activity

CompoundPathogen TestedActivity TypeReference
This compoundTBDTBD
Quinazolinone DerivativesVarious Bacteria/FungiAntimicrobial

Case Study 1: Anticancer Efficacy in MCF7 Cells

A study evaluated the efficacy of quinazoline derivatives against MCF7 breast cancer cells and found that certain derivatives exhibited potent cytotoxicity with IC50 values below 1 µM. This suggests that modifications in the quinazoline structure can enhance anticancer activity significantly.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another investigation, various quinazoline derivatives were tested for their anti-inflammatory effects using acetic acid-induced writhing tests in mice. The results indicated that some compounds not only reduced inflammation but also provided analgesic effects comparable to conventional analgesics.

Q & A

Q. What are the optimized synthetic routes for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline?

Methodological Answer: A robust synthesis involves coupling 4-hydroxyquinazoline derivatives with 2,6-dichlorobenzyl bromide under basic conditions. Key steps include:

  • Alkylation : React 4-hydroxyquinazoline with 2,6-dichlorobenzyl bromide in anhydrous DMF using K₂CO₃ as a base at 80°C for 12 hours .
  • Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl chloride and NaH in THF under argon .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via ¹H/¹³C NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl) with deviations <0.3% .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methoxy/benzyl groups (δ 3.8–5.1 ppm) .
    • IR : Detect C-Cl stretches (~750 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak (M+H⁺) .

Q. What solvents and conditions are suitable for solubility testing?

Methodological Answer:

  • Polar solvents : Dissolve in DMSO (10–50 mM stock solutions) for biological assays.
  • Non-polar solvents : Limited solubility in hexane (<0.1 mg/mL); moderate in ethanol (2–5 mg/mL at 25°C) .
  • Stability : Store at –20°C in desiccated form; avoid prolonged exposure to light or humidity to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Structural Modifications :
    • Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, CF₃) to enhance target binding .
    • Modify the 2,6-dichlorophenyl moiety with fluorinated analogs to improve metabolic stability .
  • Assays :
    • FXR Agonism : Use luciferase reporter assays in HepG2 cells transfected with FXR response elements .
    • Cytotoxicity : Screen against primary hepatocytes (MTT assay) to assess therapeutic index .

Q. What computational strategies can predict binding modes to nuclear receptors (e.g., FXR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with FXR crystal structures (PDB: 1OSH). Focus on key interactions:
    • Dichlorophenyl group with hydrophobic pocket (Leu287, Met330).
    • Quinazoline core with H-bond donors (Arg331) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes . Validate with MM-PBSA binding free energy calculations.

Q. How to resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

  • Variable Sources :
    • Enzyme source : Recombinant vs. tissue-derived FXR may show differing IC₅₀ values .
    • Assay conditions : Adjust ATP concentration (1–10 mM) in kinase inhibition assays to mimic physiological relevance .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report confidence intervals (95%) and effect sizes .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂/XPhos for higher turnover in Suzuki-Miyaura couplings .
  • Process Chemistry :
    • Use flow reactors for exothermic steps (e.g., benzylation) to enhance reproducibility .
    • Implement in-line FTIR to monitor intermediate formation and reduce side products .

Q. How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing : Administer 10 mg/kg (oral) and 2 mg/kg (IV) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.
  • Analytics : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue Distribution : Euthanize animals at 24 hours; analyze liver, kidney, and brain homogenates for accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.